2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . It also has a phenyl ring attached to a tetrazole group, which is a feature seen in some drugs . The presence of a sulfanyl (thiol) group could indicate reactivity with certain compounds.
Scientific Research Applications
Metabolic Pathway Elucidation The compound has been investigated for its metabolic pathways in the context of novel antidepressants, with studies identifying the enzymes involved in its oxidative metabolism. This research highlights its metabolism to various metabolites via cytochrome P450 enzymes, offering insights into its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Crystal Structure Analysis Crystal structure studies have been conducted to understand the molecular conformation and intermolecular interactions of related piperazine derivatives. Such analyses are crucial for drug design, providing a foundation for modifying chemical structures to enhance therapeutic efficacy and reduce toxicity (Kumara et al., 2017).
Antiproliferative Activity Research into novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety has shown significant antiproliferative activity against various cancer cell lines. These findings suggest potential applications in developing new cancer therapeutics (Kommula et al., 2018).
Antimicrobial and Antifungal Agents Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial and antifungal properties. These compounds exhibit moderate to significant activities against bacterial and fungal strains, indicating their potential as new antimicrobial agents (Jadhav et al., 2017; Rajkumar et al., 2014).
Synthesis and Evaluation of Bifunctional Sulfonamide-Amide Derivatives Bifunctional sulfonamide-amide derivatives have been synthesized and shown to demonstrate significant antibacterial and antifungal activities. Such research provides a pathway for the development of new classes of antibiotics to combat resistant strains (Abbavaram et al., 2013).
Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif in many pharmaceuticals and recreational drugs. It is often used as a building block in the synthesis of various pharmaceuticals. For example, it is found in the anti-inflammatory drug piroxicam, the anthelmintic drugs albendazole and mebendazole, and the gastrointestinal drug metoclopramide .
Sulfanyl compounds
Compounds containing a sulfanyl group (-SH) are often bioactive, as the sulfur atom can form strong and stable bonds with many biological targets. They are often found in drugs and other bioactive molecules .
Pharmacokinetics
Without specific studies on this compound, it’s hard to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular weight, polarity, and the presence of functional groups known to interact with biological molecules could influence its pharmacokinetics .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the solution .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-16-7-9-18(10-8-16)31(28,29)25-13-11-24(12-14-25)19(27)15-30-20-21-22-23-26(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCQTAQIOUSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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